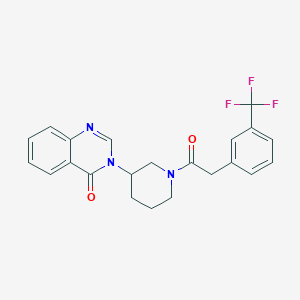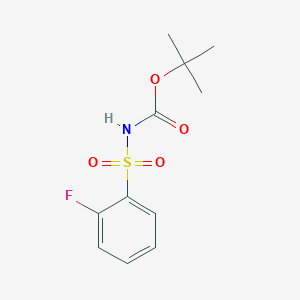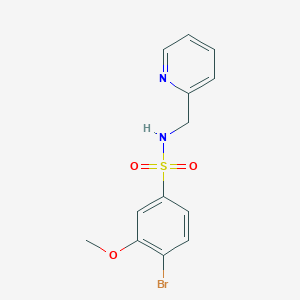
(E)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . The presence of these functional groups could potentially give the compound interesting chemical and physical properties, but without specific studies on this compound, it’s difficult to say for certain.
Wirkmechanismus
The mechanism of action of (E)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and physiological effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been shown to modulate the immune system and to protect against neurodegeneration. However, further studies are needed to fully understand the biological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has several advantages for lab experiments, including its high yield and purity, and its ability to exhibit a wide range of biological activities. However, its limited solubility in water and some organic solvents can be a challenge for some experiments. Moreover, the lack of understanding of its mechanism of action and potential toxicity limits its use in preclinical studies.
Zukünftige Richtungen
There are several future directions for (E)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide research, including the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential therapeutic applications in various diseases. Moreover, the development of this compound derivatives with improved solubility and reduced toxicity can enhance its potential as a drug candidate.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-tumor, and anti-oxidant activities, as well as its ability to modulate the immune system and protect against neurodegeneration, make it a promising candidate for drug development. However, further studies are needed to fully understand its mechanism of action and potential toxicity, and to explore its full therapeutic potential.
Synthesemethoden
The synthesis of (E)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves the reaction of 5-((phenylthio)methyl)-1,3,4-oxadiazole-2-thiol with 3-bromo-2-thiopheneacrylamide in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(E)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
(E)-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c20-14(9-8-13-7-4-10-22-13)17-16-19-18-15(21-16)11-23-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTLDQSVIKMURI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NN=C(O2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCC2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Dimethoxy-5,7-dihydropyrazolo[5,1-b][1,3]oxazine](/img/structure/B3019163.png)



![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B3019171.png)


![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride](/img/structure/B3019178.png)
![2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3019179.png)




